2-{[(2-Phenylpropan-2-yl)oxy]methyl}oxirane
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Overview
Description
2-{[(2-Phenylpropan-2-yl)oxy]methyl}oxirane is an organic compound with the molecular formula C12H16O2. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its unique structure, which includes an oxirane ring and a phenyl group, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Phenylpropan-2-yl)oxy]methyl}oxirane typically involves the reaction of 2-phenylpropan-2-ol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency .
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Phenylpropan-2-yl)oxy]methyl}oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides and other oxidation products.
Reduction: Reduction reactions can convert the oxirane ring to diols.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions to form various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include epoxides, diols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-{[(2-Phenylpropan-2-yl)oxy]methyl}oxirane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{[(2-Phenylpropan-2-yl)oxy]methyl}oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The phenyl group enhances its stability and reactivity, making it a valuable compound in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2-Phenoxypropan-2-yl)oxy]methyl}oxirane
- 2-{[(2-Isopropylphenoxy)methyl]oxirane}
Uniqueness
2-{[(2-Phenylpropan-2-yl)oxy]methyl}oxirane is unique due to its specific structural features, including the phenyl group and oxirane ring. These features confer distinct reactivity and stability compared to similar compounds, making it a valuable intermediate in various chemical processes .
Properties
CAS No. |
105675-02-3 |
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Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
2-(2-phenylpropan-2-yloxymethyl)oxirane |
InChI |
InChI=1S/C12H16O2/c1-12(2,14-9-11-8-13-11)10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3 |
InChI Key |
MDGYBCMNELLVFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)OCC2CO2 |
Origin of Product |
United States |
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